5-Methyl-1h-indazole-3-carboxylic acid

説明

Synthesis Analysis

The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives involves various chemical methodologies, including N1-substitution reactions and halogenation at the 5-position or methyl group additions. For instance, derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals at the N1 position have been synthesized, demonstrating the versatility of the indazole core for functionalization (Bistocchi et al., 1981).

Molecular Structure Analysis

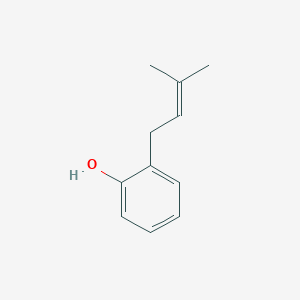

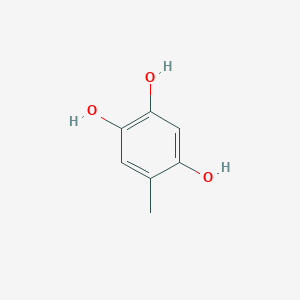

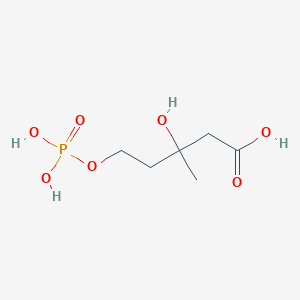

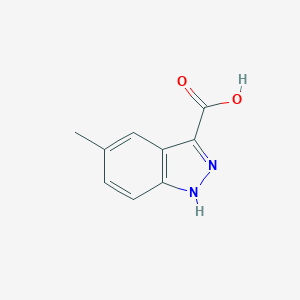

The molecular structure of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives is characterized by the presence of a fused benzene and pyrazole ring, with additional substituents that can affect its electronic and steric properties. Theoretical studies, such as those involving intramolecular aliphatic diazonium coupling and crystallography, have been used to analyze the structural features of indazole derivatives, providing insights into their formation mechanisms and molecular conformations (Glaser et al., 1993).

Chemical Reactions and Properties

5-Methyl-1H-indazole-3-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality for esterification, amidation, and further substitution reactions. These reactions enable the synthesis of a wide range of indazole derivatives with potential biological activities. For example, the conversion of 1H-indazole-3-carboxylic acids to their diethylamide forms has been reported, highlighting the chemical versatility of the indazole core (Anuradha et al., 2014).

科学的研究の応用

Enthalpy of Formation Studies

The study conducted by Orozco-Guareño et al. (2019) focuses on the enthalpy of formation for a range of indazole compounds including 1H-indazole-3-carboxylic acid and derivatives. They performed experimental determinations using isoperibolic calorimetry and thermogravimetry, complemented by computational results from auxiliary density functional theory. This research highlights the energetic and structural influence of carbonyl and acetate groups on these compounds, providing valuable insights for chemical synthesis and application areas such as material science and drug design (Orozco-Guareño et al., 2019).

Novel Oxazole Derivatives Synthesis

Reddy et al. (2013) explored the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole-3-carboxylic acid, leading to moderate yields of 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles. Their findings are pivotal for the development of new compounds with potential applications in medicinal chemistry and material science, due to the structural elucidation based on IR, 1H-NMR, and HRMS data (Reddy et al., 2013).

Anti-inflammatory and Analgesic Activity

A study by Reddy et al. (2015) on the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives from indazole-3-carboxylic acid methyl ester reveals their potential anti-inflammatory and analgesic activities. The characterization of these new compounds through spectral data and their subsequent evaluation for medicinal properties indicate their relevance in pharmaceutical research (Reddy et al., 2015).

Synthetic Cannabinoid Metabolism

Although partly related to drug metabolism, the study by Yeter and Ozturk (2019) on the metabolic profiling of synthetic cannabinoids, including 5F-ADB which features the indazole-3-carboxylic acid structure, underscores the metabolic transformations relevant to forensic and pharmacological sciences. This research aids in understanding the metabolic pathways of synthetic cannabinoids, highlighting the clinical and legal implications of these substances (Yeter & Ozturk, 2019).

Synthesis of Indazole Derivatives

Raut et al. (2019) documented the synthesis of novel indazole derivatives, initiating from 1H-indazole-3-carboxylic acid. Their work contributes to the expansion of available indazole compounds, which can serve as crucial intermediates or final products in pharmaceuticals, agrochemicals, and organic materials (Raut et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAIBBOZNHRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152675 | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1h-indazole-3-carboxylic acid | |

CAS RN |

1201-24-7 | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1201-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。